2-Fluoropentylindole

Description

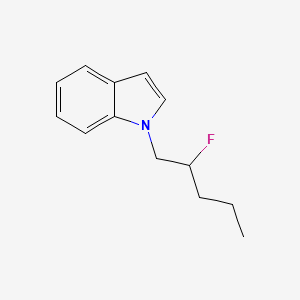

Structure

3D Structure

Properties

Molecular Formula |

C13H16FN |

|---|---|

Molecular Weight |

205.3 |

IUPAC Name |

1-(2-fluoropentyl)indole |

InChI |

InChI=1S/C13H16FN/c1-2-5-12(14)10-15-9-8-11-6-3-4-7-13(11)15/h3-4,6-9,12H,2,5,10H2,1H3 |

InChI Key |

SPWGOILFUYHPLW-UHFFFAOYSA-N |

SMILES |

CCCC(CN1C=CC2=CC=CC=C21)F |

Appearance |

Assay:≥95%A solution in methanol |

Synonyms |

1-(2-fluoropentyl)-1H-indole |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Fluoropentylindole

Strategies for the Preparation of Indole (B1671886) Scaffold Systems

The indole ring is a privileged heterocyclic system, and numerous methods have been developed for its synthesis. diva-portal.org These range from classical named reactions like the Fischer, Bischler, and Madelung syntheses to modern transition-metal-catalyzed cyclizations. researchgate.netscielo.org.za The choice of method often depends on the desired substitution pattern on the final indole product.

A notable and efficient route for preparing 2- or 2,3-disubstituted indoles involves the cyclization of 2-fluorophenyl imines. Current time information in Bangalore, IN. This method provides a direct pathway to indoles from readily available precursors. The synthesis begins with the formation of a 2-fluorophenyl imine through the acid-catalyzed azeotropic dehydration of 2-fluoroaniline (B146934) and a corresponding ketone. acs.org

The subsequent indolization is typically achieved by treating the 2-fluorophenyl imine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The imine is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, cooled to a low temperature (e.g., -78 °C), and then treated with multiple equivalents of LDA. Current time information in Bangalore, IN. The reaction mixture is then heated to reflux to facilitate the intramolecular cyclization, which involves the displacement of the aromatic fluorine atom. Current time information in Bangalore, IN. This process is believed to proceed through a benzyne (B1209423) intermediate or a nucleophilic aromatic substitution mechanism, leading to the formation of the indole ring in good to excellent yields. acs.org

Table 1: General Conditions for Indole Synthesis from 2-Fluorophenyl Imines

| Parameter | Condition | Source |

|---|---|---|

| Starting Materials | 2-Fluoroaniline, Ketone | Current time information in Bangalore, IN.acs.org |

| Imine Formation | Toluene, Acid catalyst, Reflux | Current time information in Bangalore, IN. |

| Indolization Base | Lithium Diisopropylamide (LDA) | Current time information in Bangalore, IN. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Current time information in Bangalore, IN. |

| Temperature | -78 °C to Reflux | Current time information in Bangalore, IN. |

| Atmosphere | Dry Nitrogen | Current time information in Bangalore, IN. |

Once the indole scaffold is formed, functionalization at various positions can be achieved to create diverse derivatives. The C2 position of the indole ring, while less nucleophilic than the C3 position, can be selectively alkylated using various methods. nih.govulb.ac.benih.gov

One common strategy is the C-H alkylation catalyzed by transition metals like nickel or palladium. acs.org For instance, a nickel-catalyzed coupling of unactivated primary alkyl chlorides with the C-H bond of indoles has been described, demonstrating high regioselectivity for the C2 position. acs.org Another approach involves a palladium-catalyzed, norbornene-mediated reaction that allows for the C2-alkylation of free N-H indoles with alkyl bromides. ulb.ac.be

Friedel-Crafts alkylation offers another pathway. While classic Friedel-Crafts reactions on indoles can be complex due to the ring's reactivity and potential for polyalkylation, the use of specific catalysts and alkylating agents can control the outcome. rsc.orgmdpi.comnih.gov For the synthesis of 2-fluoropentylindole, a potential route could involve the Friedel-Crafts acylation at the C3 position, followed by reduction and subsequent functional group manipulation, or a direct, though more challenging, C2-alkylation.

A plausible synthetic route to this compound could therefore involve:

Synthesis of the basic indole nucleus via a method like the Fischer indole synthesis.

C2-alkylation using a suitable 5-fluoropentyl electrophile, such as 1-bromo-5-fluoropentane (B147514) or 1-iodo-5-fluoropentane, under conditions that favor C2 functionalization, for example, using a Grignard reagent intermediate or a metal-catalyzed cross-coupling reaction. openstax.orgorganic-chemistry.org

Fluorination Techniques in Indole Chemistry

Incorporating fluorine into organic molecules can significantly alter their biological properties. nih.gov In the context of this compound, the fluorine atom is on the alkyl chain rather than the indole ring itself. Therefore, the key fluorination step involves the preparation of a fluorinated precursor, specifically a 5-fluoropentyl halide.

Direct fluorination of an existing alkyl chain on an indole is generally not a viable synthetic strategy due to the lack of selectivity and the harsh conditions required. A more practical approach is to synthesize the fluorinated alkylating agent first. This can be achieved through several standard organic transformations. For example, 1,5-pentanediol (B104693) can be converted to 1-bromo-5-fluoropentane. This involves a selective monobromination followed by a nucleophilic fluorination reaction using a fluoride (B91410) source like potassium fluoride (KF) under phase-transfer conditions (the Finkelstein reaction) or by using a milder fluorinating agent like diethylaminosulfur trifluoride (DAST) on the corresponding alcohol.

Alternatively, electrophilic fluorinating reagents such as Selectfluor can be used for the difluorohydroxylation of substituted indoles, but this introduces fluorine directly onto the indole ring system, which is not the target for this specific compound. beilstein-journals.org Therefore, the synthesis relies on the pre-fabrication of the fluorinated alkyl chain.

Characterization of Synthetic Intermediates and Final Compounds

The structural confirmation of the synthetic intermediates and the final this compound product relies on a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy. scielo.org.za

For an intermediate like 1-bromo-5-fluoropentane , ¹H NMR would show distinct multiplets for the methylene (B1212753) groups, with the protons closest to the bromine and fluorine atoms appearing at the most downfield chemical shifts. ¹⁹F NMR would show a characteristic signal, likely a triplet of triplets, due to coupling with the adjacent methylene protons.

For the final product, This compound , the following spectral data would be expected:

¹H NMR: Signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, a signal for the C3 proton (around 6.2 ppm), and a series of signals corresponding to the pentyl chain. The methylene group attached to the fluorine would show a characteristic splitting pattern due to both geminal H-F coupling and vicinal H-H coupling. acs.org

¹³C NMR: Resonances for the eight carbons of the indole ring and the five carbons of the pentyl chain. The carbon atom bonded to fluorine would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: A single resonance with splitting corresponding to the two protons on the adjacent carbon of the pentyl chain (a triplet). dovepress.comrsc.org The chemical shift would be indicative of a fluorine atom in an aliphatic environment.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular formula of this compound (C₁₃H₁₆FN). Characteristic fragmentation patterns would include the loss of the fluoropentyl side chain or fragments thereof. nih.gov

Table 2: Predicted Spectroscopic Data for 2-(5-Fluoropentyl)-1H-indole

| Technique | Predicted Observation |

|---|---|

| ¹H NMR (CDCl₃) | δ ~8.0 (br s, 1H, N-H), 7.5-7.0 (m, 4H, Ar-H), ~6.2 (s, 1H, C3-H), ~4.5 (dt, 2H, -CH₂F), ~2.7 (t, 2H, Ar-CH₂-), 1.8-1.5 (m, 6H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~138 (C2), ~136 (C7a), ~128 (C3a), ~121-119 (Ar-CH), ~110 (Ar-CH), ~100 (C3), ~84 (d, ¹JCF ≈ 165 Hz, -CH₂F), ~30-25 (pentyl CH₂) |

| ¹⁹F NMR (CDCl₃) | δ ~ -218 (tt, J ≈ 47, 25 Hz) |

| MS (EI) | m/z (%) = 205 [M]⁺, 130 [M - C₅H₁₀F]⁺ |

This detailed characterization is crucial to confirm the regioselectivity of the alkylation and the successful incorporation of the fluoropentyl chain.

Preclinical Pharmacological Investigations of 2 Fluoropentylindole and Its Derivatives

In Vitro Receptor Binding Affinity and Ligand-Receptor Interaction Studies

The initial step in characterizing a new psychoactive substance is often to determine its binding affinity for its molecular targets. bradford.ac.uk For fluoropentylindole derivatives, these targets are primarily the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs). biorxiv.orgfrontiersin.org CB1 receptors are widespread in the central nervous system, while CB2 receptors are found predominantly in the immune system. biorxiv.orgfrontiersin.org The affinity of a ligand for these receptors is typically quantified by its inhibition constant (Ki), determined through competitive binding assays using a radiolabeled ligand. nih.gov

Studies on various synthetic cannabinoids demonstrate that the inclusion of a 5-fluoropentyl group often results in high affinity for both CB1 and CB2 receptors. smolecule.comresearchgate.net This modification is a common strategy among clandestine laboratories to enhance the binding affinity compared to non-fluorinated analogues. smolecule.com

Beyond simple affinity (a thermodynamic measure), the kinetics of the ligand-receptor interaction—the rates of association (kon) and dissociation (koff)—are increasingly recognized as crucial determinants of a drug's pharmacological effect. rsc.orguniversiteitleiden.nl The ratio of these rates (koff/kon) defines the equilibrium dissociation constant (Kd), which is related to the affinity. The reciprocal of the dissociation rate (1/koff) defines the drug-target residence time (τ), a measure of how long a ligand remains bound to its receptor. vetmeduni.ac.at A longer residence time is often correlated with a more sustained pharmacological effect and may improve drug efficacy. nih.gov

The relationship between a molecule's chemical structure and its binding kinetics is known as the structure-kinetic relationship (SKR). rsc.orguniversiteitleiden.nl Altering a ligand's structure, for example by adding a polar fluorine atom, can influence both the association and dissociation rates. rsc.org These kinetic parameters can be measured using advanced techniques like time-resolved Förster resonance energy transfer (TR-FRET) or surface plasmon resonance (SPR). frontiersin.orgvetmeduni.ac.at

While the principles of SKR are well-established, specific kinetic data (kon, koff, and residence time) for 2-fluoropentylindole or its common 5-fluoro isomers at cannabinoid receptors are not extensively detailed in the available literature. However, studies on other GPCRs show that even minor structural changes can significantly alter binding kinetics, suggesting that the position of the fluorine atom on the pentyl chain would likely have a distinct impact on the kinetic profile and, consequently, the duration of receptor activation. vetmeduni.ac.atuniversiteitleiden.nl

Numerous studies have quantified the binding affinities (Ki) of various 5-fluoropentylindole (B1162967) derivatives for human CB1 and CB2 receptors. These compounds generally exhibit high, nanomolar affinity for both receptor subtypes. researchgate.net The specific affinity and the selectivity between CB1 and CB2 receptors can vary significantly based on the rest of the molecule's structure, particularly the group attached at the 3-position of the indole (B1671886) ring. nih.gov

For instance, a study of nine different SCRAs, many containing the 5-fluoropentyl chain, found that all bound with high affinity to both CB1 and CB2 receptors. nih.gov Some compounds, such as FUB-144 and APP-BINACA, showed significantly greater affinity for CB2 over CB1 receptors, with selectivity ratios of 23 and 12, respectively. nih.gov In contrast, another compound, MMB-FUBICA, displayed a slight preference for CB1 receptors. nih.gov Another derivative, STS-135, showed a similar nanomolar affinity for both CB1 and CB2 receptors. researchgate.net This highlights how structural modifications elsewhere in the molecule work in concert with the fluoropentyl chain to determine the precise binding profile.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) | Source |

| 5F-MDMB-PICA | 0.29 | 0.88 | 3.03 | nih.gov |

| FUB-144 | 10.7 | 0.47 | 0.04 (23-fold higher for CB2) | nih.gov |

| 5F-MMB-PICA | 1.96 | 3.31 | 1.69 | nih.gov |

| MMB-FUBICA | 10.0 | 21.0 | 2.1 | nih.gov |

| 5F-EDMB-PINACA | 0.12 | 0.33 | 2.75 | nih.gov |

| APP-BINACA | 20.7 | 1.7 | 0.08 (12-fold higher for CB2) | nih.gov |

| MDMB-4en-PINACA | 0.14 | 0.10 | 0.71 | nih.gov |

| FUB-AKB48 | 1.34 | 0.21 | 0.16 (6.4-fold higher for CB2) | nih.gov |

| STS-135 | 1.7 | 2.2 | 1.3 | researchgate.net |

| 5F-ADBINACA | 0.48 | 5.5 | 11.5 | researchgate.net |

| AB-FUBINACA | 1.36 | 1.76 | 1.3 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Investigation of Pharmacological Mechanisms at Cellular and Molecular Levels

Understanding the mechanism of action of a compound requires moving beyond binding assays to functional assays that measure the cellular response to receptor binding. dovepress.com These assays determine whether a ligand acts as an agonist (activator), antagonist (blocker), or inverse agonist (deactivator) at the receptor. biorxiv.org

For GPCRs like the cannabinoid receptors, agonist binding initiates a cascade of intracellular signaling events. nih.gov A common method to measure this is the [35S]GTPγS binding assay, which quantifies the activation of G-proteins, an early step in the signaling process. nih.gov Other functional assays measure downstream effects, such as the inhibition of adenylyl cyclase and the resulting decrease in cyclic AMP (cAMP) levels. researchgate.net

Studies have consistently shown that 5-fluoropentylindole derivatives act as potent, full agonists at both CB1 and CB2 receptors. researchgate.netnih.gov This means they are capable of activating the receptor to its maximum potential. The potency of these compounds, measured as the EC50 value (the concentration required to produce 50% of the maximal effect), is often in the low nanomolar range, correlating well with their high binding affinities. nih.gov For example, in a [35S]GTPγS binding assay, compounds like 5F-MDMB-PICA, MDMB-4en-PINACA, and 5F-EDMB-PINACA were found to be highly potent agonists at both CB1 and CB2 receptors. nih.gov

| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Source |

| 5F-MDMB-PICA | 0.47 | 111 | 0.53 | 115 | nih.gov |

| FUB-144 | 5.2 | 112 | 0.32 | 126 | nih.gov |

| 5F-MMB-PICA | 1.9 | 102 | 1.6 | 120 | nih.gov |

| MMB-FUBICA | 3.5 | 121 | 6.2 | 116 | nih.gov |

| 5F-EDMB-PINACA | 0.28 | 121 | 0.49 | 122 | nih.gov |

| APP-BINACA | 19.3 | 115 | 1.3 | 131 | nih.gov |

| MDMB-4en-PINACA | 0.35 | 119 | 0.21 | 127 | nih.gov |

| FUB-AKB48 | 1.2 | 113 | 0.23 | 128 | nih.gov |

This table is interactive. Click on the headers to sort the data. Emax is relative to the standard agonist CP55,940.

The activation of a GPCR is not a simple on-off switch but involves complex conformational changes in the receptor's structure upon ligand binding. elifesciences.orgnih.gov When an agonist like a fluoropentylindole derivative binds to the receptor's binding pocket, it stabilizes a specific three-dimensional shape, known as the "active conformation." embopress.orgrsc.org This structural shift is transmitted through the receptor's transmembrane helices to its intracellular domains, enabling it to interact with and activate G-proteins. biorxiv.org The ability of a ligand to induce or stabilize this active conformation is what determines its efficacy as an agonist. embopress.org While it is a fundamental principle that these fluoropentylindole derivatives induce such changes to exert their agonist effects, detailed crystallographic or spectroscopic studies mapping the precise conformational shifts in CB1 or CB2 receptors upon binding these specific ligands are not widely available.

Preclinical Pharmacodynamics in Controlled Experimental Models

Pharmacodynamics is the study of what a drug does to the body. eupati.eumsdmanuals.com Preclinical pharmacodynamic studies in animal models are essential to understand the physiological and behavioral effects of a compound and to establish a link between in vitro activity and in vivo effects. frontiersin.org For synthetic cannabinoids, these studies often involve rodent models to assess effects predictive of their psychoactive and physiological impact in humans. nih.gov

In vivo studies in mice have demonstrated that 5-fluoropentylindole derivatives produce a range of effects characteristic of CB1 receptor agonists. nih.gov These include hypothermia (a decrease in body temperature) and the production of Δ9-THC-like interoceptive effects in drug discrimination studies. nih.gov In drug discrimination, animals are trained to recognize the subjective effects of a specific drug (like Δ9-THC) and will then signal when they are administered a compound that feels similar. All tested 5-fluoropentylindole derivatives fully substituted for Δ9-THC, indicating that they produce similar subjective effects. nih.gov

The potency of these compounds in vivo generally aligns with their in vitro binding affinity and functional potency at the CB1 receptor. nih.gov For example, compounds with higher CB1 affinity, such as MDMB-4en-PINACA and 5F-EDMB-PINACA, were among the most potent in producing Δ9-THC-like effects in mice. nih.gov This correlation underscores the primary role of CB1 receptor activation in the pharmacodynamic profile of these synthetic cannabinoids.

In Vitro Metabolic Profiling and Biotransformation Pathways

Methodologies for In Vitro Metabolism Studies

To investigate the metabolic fate of 2-Fluoropentylindole, scientists employ several established in vitro techniques. These methods are designed to predict how the compound will be processed in the human body, offering insights into its clearance and the formation of metabolites. nuvisan.com

Application of Human Liver Microsomes (HLM) for Metabolic Stability Assessment

Human liver microsomes (HLM) are subcellular fractions isolated from the endoplasmic reticulum of liver cells. researchgate.netdls.com They are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.netdls.com In the context of this compound, HLM are used to perform metabolic stability assays. nuvisan.com These assays involve incubating the compound with HLM and monitoring its disappearance over time. nuvisan.com This allows for the calculation of key pharmacokinetic parameters such as the intrinsic clearance (CLint) and the half-life (t1/2) of the compound. nuvisan.com Such data is vital for predicting the hepatic clearance of this compound in vivo. nuvisan.comresearchgate.net For example, studies on similar fluorinated synthetic cannabinoids have shown rapid metabolism in HLM. researchgate.net

Utilization of Human Hepatocytes for Comprehensive Metabolite Profiling

While HLM are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. dls.com Therefore, for a more complete picture of biotransformation, including both Phase I and Phase II reactions, cryopreserved human hepatocytes are the preferred in vitro model. dls.comuts.edu.au By incubating this compound with pooled human hepatocytes, researchers can identify a broader range of metabolites. nuvisan.comnih.gov This is because hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary transporters, providing a more physiologically relevant system. dls.com For instance, in studies of related compounds, hepatocytes have been instrumental in identifying numerous metabolites formed through various reactions, including hydrolysis, oxidation, and glucuronidation. nih.govljmu.ac.uk

Identification and Characterization of Phase I Metabolites

Phase I metabolism generally involves the introduction or unmasking of functional groups on a parent compound, making it more polar and easier to excrete. numberanalytics.comslideshare.net For this compound, this phase is characterized by several key biotransformation pathways.

Hydroxylation and Oxidative Defluorination Pathways

Hydroxylation is a common Phase I reaction where a hydroxyl group (-OH) is added to the molecule. For compounds with an alkyl chain like the pentyl group in this compound, hydroxylation can occur at various positions along the chain. ljmu.ac.ukresearchgate.net Another significant pathway for fluorinated compounds is oxidative defluorination. This process involves the removal of the fluorine atom and its replacement with a hydroxyl group, which can then be further oxidized. nih.govljmu.ac.uk This pathway has been observed as a major metabolic route for other 5-fluoropentyl-containing synthetic cannabinoids. nih.gov The resulting metabolites, such as the 5-hydroxypentyl and pentanoic acid derivatives, are often major products. nih.gov

Carboxamide Hydrolysis and Other Biotransformations

If the full chemical structure of "this compound" includes a carboxamide group, as is common in many synthetic cannabinoids, then carboxamide hydrolysis would be a significant biotransformation pathway. uts.edu.aunih.gov This reaction, often catalyzed by carboxylesterases, cleaves the amide bond, typically leading to a carboxylic acid metabolite. nih.gov This has been identified as a dominant metabolic route for compounds like AB-PINACA. nih.gov Other potential Phase I biotransformations could include dehydrogenation, which forms a double bond, and N-dealkylation, which removes the pentyl group. ljmu.ac.ukdiva-portal.org

In Silico Prediction of Metabolic Pathways

In addition to laboratory experiments, computational, or in silico, models are increasingly used to predict the metabolic fate of new compounds. uts.edu.aunih.gov These tools can be broadly categorized into ligand-based and structure-based methods. nih.gov Software like MetaSite can predict the most likely sites of metabolism on a molecule by considering factors such as the reactivity of different atoms and their accessibility to metabolic enzymes. nih.govcapes.gov.br For this compound, such programs could predict the likelihood of hydroxylation at different positions on the indole (B1671886) ring or the pentyl chain. nih.gov These predictions help to guide and focus the analytical work in in vitro metabolism studies, making the process of metabolite identification more efficient. nih.gov For example, in silico tools have been successfully used to predict the major metabolites of various synthetic cannabinoids. researchgate.netnih.gov

Analytical Methodologies for Research and Forensic Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of 2-Fluoropentylindole, providing the necessary separation from complex matrices to ensure accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically achieved on a low-polarity capillary column, such as one coated with a 5% phenyl methylpolysiloxane stationary phase. The retention time for this compound is influenced by the column's temperature program, carrier gas flow rate, and the specific stationary phase used. While specific retention times are method-dependent, N-pentylindole analogs generally exhibit predictable elution patterns based on their volatility and interaction with the stationary phase.

The mass spectrometric detection provides high selectivity and sensitivity. Under electron ionization (EI), this compound undergoes characteristic fragmentation. The fragmentation pattern is dominated by ions resulting from the cleavage of the pentyl chain and the indole (B1671886) nucleus. Common fragment ions for N-pentylindoles include those at m/z 77 (phenyl), 117 (indole), and 130 (indole methylene). The presence of the fluorine atom will influence the fragmentation, potentially leading to a characteristic loss of HF or fluorine-containing fragments.

Table 1: Predicted GC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation Pathway |

|---|---|---|

| 205 (M+) | 130 | Cleavage of the fluoropentyl chain at the C-N bond |

| 205 (M+) | 117 | Loss of the entire fluoropentyl group |

| 205 (M+) | 91 | Fragmentation of the indole ring |

Note: This data is predictive and based on the fragmentation of similar N-alkylated indoles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-HRMS-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS-MS) are highly sensitive and specific methods for the analysis of this compound, particularly in biological matrices. Separation is typically achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol.

Electrospray ionization (ESI) in the positive mode is commonly used, where the protonated molecule [M+H]+ is selected as the precursor ion for MS/MS analysis. Collision-induced dissociation (CID) of the precursor ion generates specific product ions that are used for quantification and confirmation. For this compound, the primary product ion would likely result from the fragmentation of the fluoropentyl chain. UHPLC-HRMS-MS offers the additional advantage of high mass accuracy, enabling the determination of the elemental composition of the parent compound and its fragments.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]+ | m/z 206.1394 |

| Predicted Product Ions | m/z 130.0651, 117.0573 |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-PDA)

High-performance liquid chromatography with a photodiode array detector (HPLC-PDA) can be utilized for the detection and quantification of this compound, especially in samples where it is present at higher concentrations. The chromatographic separation principles are similar to those of LC-MS/MS, employing a C18 column and a reversed-phase solvent system. The PDA detector records the UV-Vis spectrum of the eluting compounds, providing information about their chromophores. Indole derivatives typically exhibit strong absorbance in the UV region, with characteristic maxima around 220 nm and 280 nm. A wavelength of 228 nm is often chosen for the quantitative analysis of cannabinoids and related compounds. While less sensitive and specific than mass spectrometric methods, HPLC-PDA is a robust and cost-effective technique for screening and quantification.

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural elucidation and unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound.

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the indole ring and the 2-fluoropentyl side chain. The aromatic protons of the indole ring will appear in the downfield region (typically δ 7-8 ppm). The protons of the pentyl chain will be in the upfield region, with the proton on the carbon bearing the fluorine atom showing a characteristic splitting pattern due to coupling with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbons of the pentyl chain will appear in the aliphatic region, with the carbon bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for identifying fluorinated compounds. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to a secondary carbon in an alkyl chain, typically in the range of -170 to -190 ppm relative to CFCl₃.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | Indole Protons: 7.0 - 8.0 Alkyl Protons: 0.9 - 4.5 | Aromatic signals for indole ring; complex multiplets for the pentyl chain with H-F coupling. |

| ¹³C | Indole Carbons: 110 - 140 Alkyl Carbons: 10 - 90 | Aromatic signals for indole; C-F bond will show a large ¹JCF coupling constant. |

| ¹⁹F | -170 to -190 | Single multiplet due to coupling with adjacent protons. |

Note: Predicted values are based on data for similar structures and can vary with solvent and experimental conditions.

Electrospray High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray high-resolution mass spectrometry is a key technique for the confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the protonated molecule [M+H]+, it allows for the calculation of a unique elemental formula. This is particularly useful in distinguishing between isobaric compounds. For this compound (C₁₃H₁₆FN), the theoretical exact mass of the protonated molecule is a critical piece of identifying information.

Table 4: ESI-HRMS Data for this compound

| Ion | Elemental Formula | Theoretical Exact Mass (m/z) |

|---|

This accurate mass measurement, typically with an error of less than 5 ppm, provides a high degree of confidence in the identification of the compound.

Method Validation Parameters for Research and Forensic Analysis

Method validation is a critical process that establishes documented evidence of a method's reliability for a specific analytical application. For synthetic cannabinoids, this typically involves using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key validation parameters, as demonstrated in studies of forensically relevant analogues of this compound, include limits of detection and quantification, accuracy, precision, recovery, and matrix effects.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are fundamental in forensic toxicology, where low concentrations of potent synthetic cannabinoids or their metabolites must be identified.

Validated methods for synthetic cannabinoids containing the 2-fluoropentyl moiety show sensitivity in the low nanogram per milliliter (ng/mL) to picogram per milligram (pg/mg) range. For example, a validated quantitative assay for 5F-PB-22 in blood established an LOD of 0.1 ng/mL and an LLOQ of 0.5 ng/mL. nih.gov Similarly, a method for detecting the metabolite of 5F-AKB-48 in urine reported an LOD of 0.5 ng/mL. thermofisher.com The specific LOD and LOQ can vary depending on the analyte, the biological matrix (e.g., blood, urine, hair), and the analytical instrumentation used. researchgate.netnih.gov

Below is a summary of reported LOD and LOQ values for various synthetic cannabinoids that share the fluoropentylindole structure.

| Compound | Matrix | LOD | LOQ | Analytical Technique |

|---|---|---|---|---|

| 5F-PB-22 | Blood | 0.1 ng/mL | 0.5 ng/mL | LC-MS/MS |

| 5F-AKB-48 | Urine | 0.5 ng/mL | Not Reported | HPLC-MS |

| UR-144 / XLR-11 Metabolites | Urine | 0.05 - 0.15 ng/mL | 1.0 ng/mL | LC-MS/MS |

| XLR-11 | Hair | 0.1 - 2 pg/mg | 0.2 - 2 pg/mg | LC-MS/MS |

These parameters collectively determine the reliability of quantitative results.

Accuracy refers to the closeness of a measured value to the true value. It is often expressed as a percentage of the true value (bias).

Precision measures the degree of agreement among repeated measurements of the same sample and is typically expressed as the coefficient of variation (%CV).

Recovery is the efficiency of the extraction process, indicating how much of the analyte is successfully recovered from the matrix during sample preparation.

Matrix Effects refer to the suppression or enhancement of the analyte's signal due to other components in the sample matrix, which can affect accuracy.

For 5F-PB-22 in blood, a validated method demonstrated high accuracy (96.5% to 103.1%) and good precision, with intra-run %CV between 2.2% and 6.6% and inter-run %CV between 1.6% and 7.7%. nih.gov In the same study, it was noted that while some matrix effects were present, the use of an isotopically labeled internal standard effectively compensated for signal variations. nih.gov A study involving 5F-AKB48 reported a between-run precision of 15.17% and noted significant ionization suppression (-35.59% at low concentrations), highlighting the importance of addressing matrix effects in method development. ojp.gov

The following table summarizes performance characteristics for analytical methods developed for fluoropentylindole-containing synthetic cannabinoids.

| Compound | Matrix | Accuracy (% Bias) | Precision (%CV) | Matrix Effect |

|---|---|---|---|---|

| 5F-PB-22 | Blood | 96.5 - 103.1% | 1.6 - 7.7% | Compensated by Internal Standard |

| 5F-AKB48 | Blood | -13.15 to 25.08% (as bias) | 15.17% (between-run) | -35.59% (suppression) |

| General Synthetic Cannabinoids | Urine | < 10% | < 10% | 76.7 - 106.1% (within acceptable range) |

Application of Analytical Techniques in Forensic Chemistry Research of Novel Psychoactive Substances

The validated analytical methods are applied extensively in forensic chemistry to address the challenges posed by NPS. A primary application is the unambiguous identification of controlled substances in seized materials, which can be complex herbal mixtures or powders. nih.gov Techniques such as GC-MS and high-resolution mass spectrometry are vital for this purpose. A significant challenge is the differentiation of positional isomers, such as the various fluoropentyl isomers of 5F-PB-22, which may have different legal statuses but similar chemical properties. nih.gov Detailed analytical characterization using multiple techniques is often required to definitively identify the specific isomer present in a sample. nih.gov

In forensic toxicology, these methods are used to confirm human exposure to NPS by analyzing biological matrices like blood and urine. nih.gov Since many synthetic cannabinoids are rapidly and extensively metabolized, toxicological analysis often targets the detection of specific metabolites rather than the parent compound. thermofisher.comnih.gov For instance, research has shown that 5F-AKB-48 is completely metabolized before excretion, making the identification of its urinary metabolites essential for confirming intake. thermofisher.com

Furthermore, the continuous evolution of NPS requires forensic laboratories to adopt non-targeted screening approaches. nih.gov High-resolution mass spectrometry (such as LC-QTOF-MS) allows for the retrospective analysis of data, enabling the identification of new or unexpected synthetic cannabinoids that were not part of a targeted screening panel at the time of analysis. nih.govnih.gov This capability is crucial for maintaining relevant testing scopes and responding to emerging public health threats. nih.gov

Structure Activity Relationship Sar Studies of 2 Fluoropentylindole Derivatives

Impact of Fluorine Atom Position and Chain Length on Pharmacological Activity

The placement of the fluorine atom and the length of the alkyl chain on the indole (B1671886) nitrogen are significant determinants of the pharmacological activity of these compounds.

Fluorination: The addition of a terminal fluorine to the pentyl chain of indole-based synthetic cannabinoids can increase their affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). caymanchem.com This terminal fluorination has been a common structural modification and has been observed to enhance in vitro potency at the CB1 receptor by approximately 2 to 5 times. researchgate.net This enhancement in potency is a key reason for the prevalence of fluorinated analogues in various classes of synthetic cannabinoids. rsc.orgresearchgate.net For example, the fluorinated analogue AM-2201 showed much higher potency than its non-fluorinated counterpart, JWH-018. rsc.org

Chain Length: The length of the N-1 alkyl chain in cannabimimetic indoles plays a crucial role in their binding affinity to cannabinoid receptors. caymanchem.com An alkyl chain of five carbons, as seen in pentylindole derivatives, generally results in high affinity for both CB1 and CB2 receptors. caymanchem.com The combination of a pentyl chain with terminal fluorination often leads to a significant increase in binding affinity and functional activity. caymanchem.comresearchgate.net

The following table summarizes the effect of fluorination on the potency of some synthetic cannabinoids:

| Compound | Non-fluorinated Analogue | Potency Increase at CB1 Receptor with Fluorination |

| AM-2201 | JWH-018 | ~2-5 times |

| XLR-11 | UR-144 | ~2-5 times |

| 5F-PB-22 | PB-22 | ~2-5 times |

| STS-135 | APICA | ~2-5 times |

Data sourced from multiple studies on synthetic cannabinoids. researchgate.net

Role of Indole Substituents and Core Modifications on Receptor Interactions

Modifications to the indole core and the addition of various substituents significantly influence how these molecules interact with their target receptors.

Indole Core as a Scaffold: The indole ring system is a "privileged scaffold" in medicinal chemistry due to its ability to be part of molecules with a wide range of biological activities. researchgate.net It serves as a versatile platform for creating diverse derivatives. chim.itsci-hub.se

Substituents at the 3-Position: A variety of structural groups are commonly attached to the 3-position of the indole core, often via a ketone linkage. caymanchem.com The nature of this substituent is a key factor in determining the compound's pharmacological properties. For instance, in a series of indole derivatives developed as HIV-1 fusion inhibitors, substitutions on the D ring of a bisindole scaffold were crucial for activity. nih.gov

Core Modifications: Modifications to the indole ring system itself, such as the creation of azaindole derivatives, have been explored to alter receptor interactions and potency. unodc.org The electronic properties of the indole core, influenced by substituents, can play a critical role in biological activity. researchgate.net For example, in some indole derivatives, a methoxy (B1213986) group at the 5th position was found to be favorable for activity. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach helps in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for activity.

A typical QSAR study involves several key steps:

Selection of a dataset of compounds with known activities. mdpi.com

Generation and optimization of the 3D structures of the molecules. mdpi.com

Calculation of various molecular descriptors that quantify different aspects of the chemical structure. mdpi.com

Development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.netnih.gov

Validation of the model to ensure its robustness and predictive ability. mdpi.comu-strasbg.fr

For a QSAR model to be considered reliable, it must have good statistical parameters. For example, a high squared correlation coefficient (R²) for the training set and a high cross-validated R² (Q²) are desirable. nih.gov External validation using a separate test set of compounds is also crucial. u-strasbg.fr

QSAR studies on various indole derivatives have highlighted the importance of features like hydrophobicity, steric properties, and the presence of hydrogen bond donors and acceptors for their biological activity. nih.gov

The following table shows an example of statistical parameters for a QSAR model:

| Parameter | Training Set | Test Set |

| r² (squared correlation coefficient) | 0.8825 | 0.9377 |

| q² (cross-validated correlation coefficient) | 0.8626 | 0.9124 |

These values are illustrative and taken from a sample QSAR study. researchgate.net

Molecular Docking and Computational Chemistry Approaches in SAR Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.netmdpi.com This technique provides valuable insights into the interactions between a ligand and its target protein at the molecular level, helping to explain the observed SAR. nih.govnih.gov

In studies of indole derivatives, molecular docking has been used to:

Identify key amino acid residues in the receptor's binding pocket that interact with the ligand. researchgate.net

Explain why certain structural modifications lead to increased or decreased activity. mdpi.com

Correlate the binding affinity with the biological activity of the compounds. nih.gov

For example, docking studies of some indole derivatives targeting the K-Ras oncoprotein revealed promising interactions, with one compound showing the strongest binding affinity. thesciencein.org Similarly, molecular modeling of synthetic cannabinoid receptor agonists helped identify critical structural determinants for their efficacy at the CB1 receptor. acs.org The combination of QSAR and molecular docking can provide a comprehensive understanding of the SAR of a group of compounds. nih.gov

Structure-Kinetics Relationships (SKR) in Ligand-Receptor Binding

While binding affinity (a thermodynamic parameter) has traditionally been the focus of drug design, there is a growing understanding that the kinetics of ligand-receptor binding—the rates of association (k_on) and dissociation (k_off)—are also crucial for a drug's efficacy. imrpress.comnih.gov The study of how a ligand's structure influences these kinetic parameters is known as Structure-Kinetics Relationship (SKR). universiteitleiden.nl

The residence time of a drug at its target, which is the reciprocal of the dissociation rate (1/k_off), is a particularly important kinetic parameter. nih.govuniversiteitleiden.nl A longer residence time means the drug-receptor complex exists for a longer period, which can lead to a more sustained biological effect. universiteitleiden.nl

Key points regarding SKR include:

Small structural changes in a ligand can lead to significant changes in its binding kinetics, sometimes by several orders of magnitude. universiteitleiden.nl

Computational methods, including molecular dynamics simulations, are being developed to predict and understand ligand-binding kinetics. imrpress.comnih.gov

The development of fluorescence-based kinetic binding assays has enabled higher throughput screening of compounds for their kinetic profiles. frontiersin.org

Understanding the SKR of 2-fluoropentylindole derivatives could provide valuable information for designing compounds with optimized duration of action and improved therapeutic profiles.

Future Directions and Unexplored Research Avenues for 2 Fluoropentylindole Analogs

Development of Advanced Synthetic Methodologies for Novel Analogues

The synthesis of novel 2-fluoropentylindole analogs necessitates the development of more sophisticated and efficient chemical strategies. Current synthetic routes often rely on established but sometimes limited methods of indole (B1671886) formation and functionalization. Future research should focus on pioneering new catalytic transformations and regioselective reactions to access previously unattainable molecular architectures.

Key areas for development include:

Catalytic C-H Functionalization: Directing groups could be employed to selectively introduce functional groups at various positions on the indole core, allowing for rapid diversification of analogs from a common intermediate.

Novel Fluorination Techniques: While the 5-fluoroalkyl chain is a defining feature, exploring alternative fluorination patterns on the indole ring or head group could yield compounds with unique electronic properties. Breakthroughs in catalytic methods that convert epoxides into fluorinated oxetanes, for instance, highlight the potential for innovative approaches to incorporate fluorine into heterocyclic structures. labmanager.com

Flow Chemistry and Automation: Implementing continuous flow reactors and automated synthesis platforms could accelerate the production of analog libraries. This high-throughput approach would enable a more systematic exploration of structure-activity relationships (SAR).

Uncatalyzed Approaches: The investigation of uncatalyzed methods, such as the reaction between nitrosoarenes and terminal ethynyl (B1212043) ketones to form 3-aroylindoles, presents an accessible pathway for creating certain classes of indole derivatives. scirp.org Such innovative synthetic approaches are crucial for expanding the chemical space of these research compounds. scirp.orgmdpi.com

The exploration of diverse heterocyclic scaffolds, as seen in the synthesis of DPP-IV inhibitors and indoloisoquinoline derivatives, provides a blueprint for how new ring systems can be constructed and appended to the this compound core. mdpi.comnih.gov

Integration of Multi-Omics Approaches in Preclinical Pharmacological Investigations

To develop a comprehensive understanding of how this compound analogs interact with biological systems, future preclinical research must move beyond single-endpoint assays. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level view of a compound's pharmacological footprint. nih.govresearchgate.net

Transcriptomics (RNA-Seq): This can reveal the full spectrum of gene expression changes induced by an analog in target cells or tissues. For example, analyzing transcript levels of cannabinoid synthesis genes has been used to understand different cannabis chemotypes. nih.gov This approach could identify not only on-target effects related to cannabinoid receptors but also off-target signaling pathways that may be modulated.

Proteomics: By quantifying changes in protein expression and post-translational modifications, proteomics can map the downstream consequences of receptor activation. This could uncover novel protein interaction networks and biomarkers associated with the activity of a specific analog.

Metabolomics: This technique identifies and quantifies endogenous small-molecule metabolites. It can provide insights into how this compound analogs alter cellular metabolic pathways and can also be crucial for identifying the biotransformation products of the compounds themselves. nih.gov Studies on other synthetic cannabinoids have shown that metabolism can significantly alter activity, making this a critical area of investigation. nih.govresearchgate.net

A multi-omics strategy, by combining these data layers, can generate comprehensive datasets to build predictive models of a compound's activity and guide the design of analogs with more selective pharmacological profiles. researchgate.net

Innovative Analytical Strategies for Trace Detection and Identification in Research Settings

The proliferation of structurally similar synthetic cannabinoid analogs presents a significant challenge for their detection and differentiation in research samples. mdpi.comscienceopen.com Future efforts must focus on developing more sensitive, specific, and rapid analytical methods for trace-level quantification and unambiguous identification.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool. scielo.brkcl.ac.uk Techniques like LC-QTOF-MS (Liquid Chromatography Time-of-Flight Mass Spectrometry) and UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) are central to this effort. researchgate.netfrontiersin.org

Key advancements should include:

Enhanced Separation Techniques: The use of advanced chromatography columns, such as UPLC HSS T3, improves the separation of closely related isomers. researchgate.netfrontiersin.org Furthermore, chiral chromatography is essential for separating enantiomers of these compounds, as different stereoisomers can exhibit vastly different potencies and efficacies at cannabinoid receptors. mmu.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact mass of parent compounds and their metabolites, which aids in confirming chemical structures without relying solely on reference standards. scielo.br

Standardized Fragmentation Libraries: Developing comprehensive, high-resolution tandem mass spectrometry (MS/MS) libraries for this compound analogs and their metabolites is crucial for reliable identification in complex matrices.

Novel Sample Preparation: Innovations in sample preparation, such as optimized solid-phase extraction (SPE) protocols, are needed to improve recovery and minimize matrix effects, thereby enhancing the sensitivity and reliability of the analysis. frontiersin.org

The following table summarizes current analytical methods used for detecting related synthetic cannabinoids, which can be adapted and optimized for future research on this compound analogs.

| Analytical Technique | Compound(s) Studied | Matrix | Limit of Quantification (LOQ) | Source |

| UHPLC-MS/MS | 5F-MDMB-PICA & metabolites | Hair | 1 - 5 pg/mg | frontiersin.org |

| LC-MS/MS | 5F-MDMB-PICA, 5F-ADB, etc. | Urine | 0.03 - 0.1 ng/mL | mdpi.comresearchgate.net |

| Orbitrap-HRMS | 5F-MDMB-PICA | Infused Paper | Not specified (Trace Detection) | scielo.br |

Computational Predictions for Receptor Selectivity and Binding Mechanisms

Computational chemistry and molecular modeling are powerful predictive tools that can accelerate the rational design of novel this compound analogs. By simulating the interaction between a ligand and its receptor at an atomic level, these in silico methods can provide valuable insights into binding affinity and functional selectivity, guiding synthetic efforts toward compounds with desired pharmacological profiles.

Future computational research should focus on:

Molecular Docking: Flexible docking simulations can predict the preferred binding pose of novel analogs within the cannabinoid receptor binding pockets. mmu.ac.uk These studies can help explain why subtle structural changes, such as the addition of a single methyl group, can drastically alter binding affinity and efficacy. acs.orgnih.gov For instance, docking studies of synthetic cannabinoid receptor agonists (SCRAs) have identified key residues like Phe 208 and Tyr 407 as important for binding interactions. mmu.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more accurate prediction of binding stability and revealing allosteric modulation sites.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of binding affinities for a series of analogs, helping to prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a library of analogs with their experimentally determined activities, QSAR models can be developed to predict the activity of yet-unsynthesized compounds.

The table below illustrates the type of data that can be generated from computational studies on related compounds, providing a template for future investigations into this compound analogs.

| Compound | Target Protein | Computational Method | Key Finding | Source |

| AM-2201 | MAO-A / MAO-B | Molecular Docking | Predicted strong binding interaction with MAO-B, suggesting potential off-target activity. | mmu.ac.uk |

| 5F-MDMB-PICA | CB1 Receptor | G-protein activation assay & electrophysiology | Addition of a methyl group (vs. 5F-MMB-PICA) dramatically increased efficacy and potency. | acs.orgnih.gov |

| Pyrazoloquinolinones (PQs) | GABA-A Receptors | Molecular Docking & Mutational Studies | Identified multiple distinct binding modes and key amino acid residues for ligand interaction. | nih.gov |

By integrating these advanced computational approaches with synthetic chemistry and pharmacological testing, future research can more efficiently navigate the vast chemical space of this compound analogs to identify molecules with highly specific and well-characterized research utility.

Q & A

Q. Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses against target receptors (e.g., serotonin receptors). Prioritize derivatives with ΔG < -8 kcal/mol.

- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of ligand-receptor complexes.

- QSAR modeling : Train models on datasets with ≥50 analogs, using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Basic: What analytical techniques are critical for characterizing this compound degradation products?

Q. Methodological Answer :

- LC-HRMS : Acquire full-scan MS/MS spectra (ESI+ mode) to identify fragmentation patterns.

- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via peak area reduction in HPLC chromatograms.

- Isotopic labeling : Use deuterated solvents in NMR to trace proton exchange reactions .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?

Q. Methodological Answer :

- Radiotracer studies : Synthesize ¹⁴C-labeled this compound and administer to rodent models. Collect plasma, urine, and feces over 72 hours; quantify metabolites via scintillation counting.

- Untargeted metabolomics : Use UPLC-QTOF-MS with MSE data acquisition. Annotate metabolites using databases (e.g., HMDB, METLIN) and in silico tools (CFM-ID).

- Enzyme phenotyping : Incubate with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Q. Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points.

- Error propagation : Use Monte Carlo simulations to estimate uncertainty in derived parameters .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound without compromising bioactivity?

Q. Methodological Answer :

- Prodrug design : Introduce ester or carbamate moieties at the fluoropentyl chain to enhance solubility. Test hydrolysis rates in plasma (pH 7.4, 37°C).

- Lipinski’s rule compliance : Ensure logP < 5, molecular weight < 500 Da. Use Caco-2 assays to predict intestinal absorption.

- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to improve free drug concentration .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and weighing.

- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal in halogenated waste containers .

Advanced: How can machine learning accelerate the discovery of this compound analogs with reduced off-target effects?

Q. Methodological Answer :

- Feature engineering : Extract molecular descriptors (e.g., Morgan fingerprints, MACCS keys) and train Random Forest or XGBoost models on toxicity datasets (e.g., Tox21).

- Transfer learning : Fine-tune pre-trained models (e.g., ChemBERTa) on small-molecule toxicity data.

- SHAP analysis : Interpret model outputs to identify structural motifs linked to off-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.